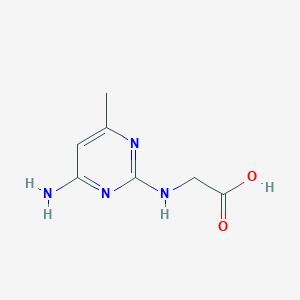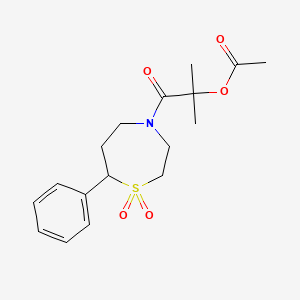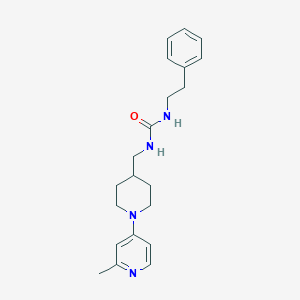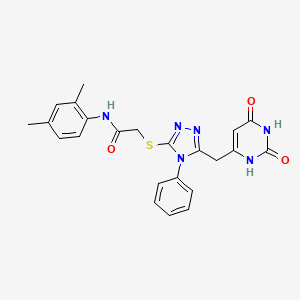
2-((4-氨基-6-甲基嘧啶-2-基)氨基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Amino-6-methylpyrimidin-2-yl)amino]acetic acid is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
科学研究应用
2-[(4-Amino-6-methylpyrimidin-2-yl)amino]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
Similar compounds, such as 2-aminopyrimidine derivatives, have been found to exhibit antitrypanosomal and antiplasmodial activities , suggesting that they may interact with biological targets involved in these diseases.
Mode of Action
It’s known that similar compounds, like 2-aminopyrimidine derivatives, can inhibit immune-activated nitric oxide production . This suggests that 2-((4-Amino-6-methylpyrimidin-2-yl)amino)acetic acid might interact with its targets to modulate immune responses.
Biochemical Pathways
Related compounds have been shown to inhibit nitric oxide production , which is a key player in various biochemical pathways, including immune response and inflammation.
Result of Action
Related compounds have been shown to exhibit antitrypanosomal and antiplasmodial activities , suggesting that they may have similar effects.
生化分析
Biochemical Properties
The biochemical properties of 2-((4-Amino-6-methylpyrimidin-2-yl)amino)acetic acid are largely unexplored. Based on its structure, it can be inferred that it might participate in nucleophilic reactions . The presence of the amino group suggests that it could act as a base, accepting protons and forming ionic bonds with other molecules. The pyrimidine ring, being a part of many biologically significant molecules like nucleotides, might play a role in DNA or RNA interactions .
Cellular Effects
The cellular effects of 2-((4-Amino-6-methylpyrimidin-2-yl)amino)acetic acid are currently unknown due to the lack of experimental data. Given its structural similarity to known bioactive compounds, it could potentially influence cell function. For instance, it might interact with cell signaling pathways, affect gene expression, or alter cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-((4-Amino-6-methylpyrimidin-2-yl)amino)acetic acid is not well-understood. It could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. These are speculative and require experimental validation .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of 2-((4-Amino-6-methylpyrimidin-2-yl)amino)acetic acid on cellular function in laboratory settings are yet to be studied. It would be interesting to investigate how the effects of this compound change over time in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of different dosages of 2-((4-Amino-6-methylpyrimidin-2-yl)amino)acetic acid in animal models have not been reported. Future studies could explore any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It would be interesting to identify any enzymes or cofactors it interacts with, and to investigate its effects on metabolic flux or metabolite levels .
Subcellular Localization
It would be interesting to investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Amino-6-methylpyrimidin-2-yl)amino]acetic acid typically involves the condensation of 4-amino-6-methylpyrimidine with glycine. The reaction is carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost.
化学反应分析
Types of Reactions
2-[(4-Amino-6-methylpyrimidin-2-yl)amino]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
相似化合物的比较
Similar Compounds
2-Amino-6-methylpyrimidine-4(3H)-thione: Known for its plant growth-stimulating action.
2-Amino-4,6-dimethylpyrimidine: Studied for its structural, optical, and thermal properties.
2-Aminopyrimidine derivatives: Investigated for their antitrypanosomal and antiplasmodial activities.
Uniqueness
2-[(4-Amino-6-methylpyrimidin-2-yl)amino]acetic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities
属性
IUPAC Name |
2-[(4-amino-6-methylpyrimidin-2-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-4-2-5(8)11-7(10-4)9-3-6(12)13/h2H,3H2,1H3,(H,12,13)(H3,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGMBOMGKNWYDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({1-[2-(piperidin-1-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2443325.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylthiazole-4-carboxamide](/img/structure/B2443326.png)
![9-(3-chlorobenzyl)-3-(4-ethoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2443327.png)
![(2E)-3-[4-(Allyloxy)-3,5-dichlorophenyl]acrylic acid](/img/structure/B2443328.png)
![5-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2443329.png)

![(4Z)-3-(3,4-dimethoxyphenyl)-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B2443333.png)


![(11Z)-N-(3-chlorophenyl)-11-[(2,4-dimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2443336.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2443339.png)

